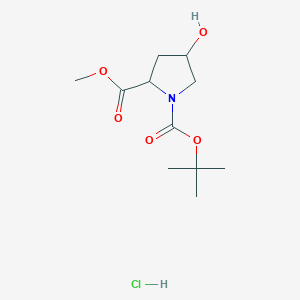
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C11H19NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has significant importance in scientific research.
Métodos De Preparación
The synthesis of 1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride involves several stepsThe reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) and reagents like methyl iodide for methylation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride
Aplicaciones Científicas De Investigación
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting biochemical processes .
Comparación Con Compuestos Similares
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride can be compared with similar compounds such as:
1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Similar in structure but may have different reactivity and applications.
N-Boc-cis-4-hydroxy-D-proline methyl ester: Used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H20ClNO5 |
|---|---|
Peso molecular |
281.73 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO5.ClH/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4;/h7-8,13H,5-6H2,1-4H3;1H |
Clave InChI |
ZHWKSPQZGQTLMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14086211.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086215.png)
![3,9-dimethyl-7-(2-methylpropyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14086216.png)
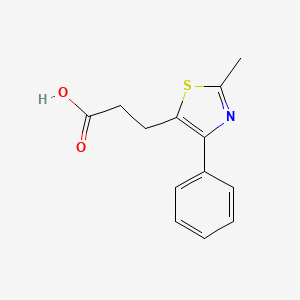
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086232.png)
![2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14086245.png)
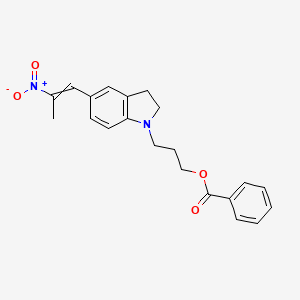
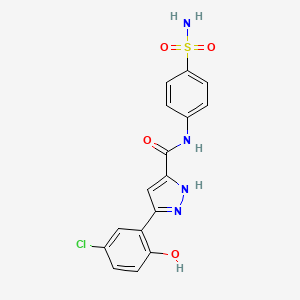

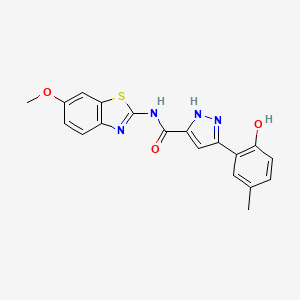
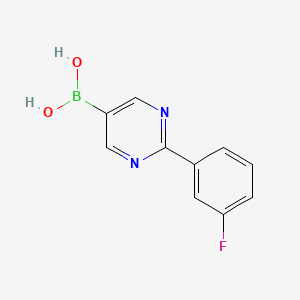
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
